4-Fluoro-3-iodophenol

説明

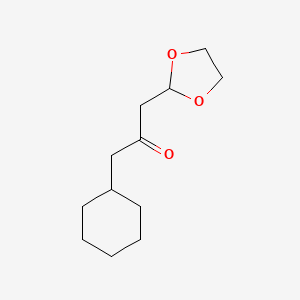

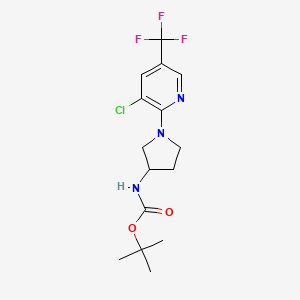

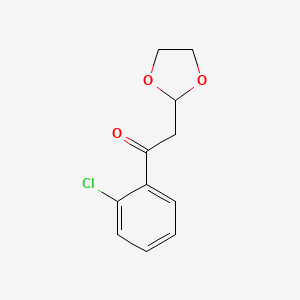

4-Fluoro-3-iodophenol is a compound with the molecular formula C6H4FIO . It has a molecular weight of 238 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodophenol is1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H . This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 9 heavy atoms . Physical And Chemical Properties Analysis

4-Fluoro-3-iodophenol has a molecular weight of 238.00 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has a topological polar surface area of 20.2 Ų . It has a complexity of 99.1 .科学的研究の応用

Arylation Under Microwave Conditions

The arylation of iodophenols, including 4-iodophenol, with 2-fluorobenzaldehyde can be carried out in the presence of K2CO3 in DMF solvent under microwave conditions. This process is enhanced by using triethylbenzylammonium chloride as a phase transfer catalyst, especially for 4-iodophenol (Bálint et al., 2013).

Radiosynthesis of 4-[¹⁸F]fluorophenol

Bis(4-benzyloxyphenyl)iodonium salts are effective precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for complex molecules. These salts facilitate the synthesis of 4-[¹⁸F]fluorophenol in a no-carrier-added form, showing high yields under specific conditions (Helfer et al., 2013).

Enhancement in Immunodot and Western Blotting Assays

The application of 4-iodophenol significantly enhances luminol-based immunodot and Western blotting assays. It facilitates a 3-fold and 10-fold signal enhancement, respectively, when added to luminol in specific concentrations (Leong & Fox, 1988).

Degradation by Sulfate-Reducing Consortia

Sulfidogenic consortia can utilize 4-iodophenol, among other halogenated phenols, for anaerobic degradation. This process is linked to sulfate reduction and results in the complete mineralization of these compounds (Häggblom & Young, 1995).

Influence on Semiconductor Sensitized Photodegradation

Studies on the influence of inorganic oxidants and metal ions on semiconductor-sensitized photodegradation of 4-fluorophenol provide insights into the degradation process and the efficiency of various catalysts and oxidants in this reaction (Selvam et al., 2007).

Synthesis of No-Carrier-Added 4-[18F]Fluorophenol

The synthesis of 4-[18F]Fluorophenol, another crucial synthon, can be achieved using 4-benzyloxyphenyl-(2-thienyl)iodonium bromide. This method yields no-carrier-added [18F]fluorophenol in significant radiochemical yields, demonstrating its potential in synthesizing complex radiopharmaceuticals (Ross et al., 2011).

Applications in Analytical Chemistry

4-Iodophenol has been applied as an enhancer in the direct detection of horseradish peroxidase encapsulated in liposomes, significantly increasing the chemiluminescence intensity and improving detection sensitivity (Kamidate et al., 2009).

Safety and Hazards

作用機序

Target of Action

As a phenolic compound, it may interact with various enzymes and receptors in the body .

Mode of Action

Phenolic compounds generally act through interactions with proteins, enzymes, and cell membranes, often leading to changes in cell function .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, often through their antioxidant properties .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular levels, often related to their antioxidant properties .

特性

IUPAC Name |

4-fluoro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDMLMOPLZBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-iodophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)